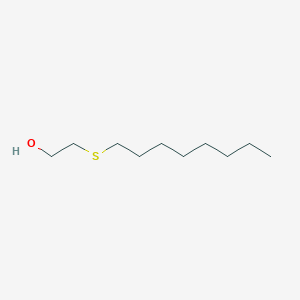

2-(Octylthio)ethanol

説明

特性

IUPAC Name |

2-octylsulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22OS/c1-2-3-4-5-6-7-9-12-10-8-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPXKNBDCUOENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032516 | |

| Record name | 2-Hydroxyethyl octyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2-(octylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3547-33-9 | |

| Record name | 2-(Octylthio)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3547-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Octylthio)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003547339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Octylthio)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(octylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl octyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(octylthio)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(OCTYLTHIO)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G5X52121W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: 2-(Octylthio)ethanol can be synthesized through the reaction of octanethiol with ethylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as sodium hydroxide. The general reaction is as follows:

C8H17SH+C2H4O→C8H17SC2H4OH

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can form esters.

Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Substitution: Acyl chlorides, alkyl halides, and other electrophiles.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Substitution: Esters, ethers, and other substituted products.

Reduction: Thiols and other reduced forms.

科学的研究の応用

Chemical Applications

Organic Synthesis:

2-(Octylthio)ethanol serves as a reagent in organic synthesis, particularly in the preparation of other sulfur-containing compounds. It can participate in various chemical reactions such as oxidation to form sulfoxides and sulfones, substitution reactions to create esters and ethers, and reduction processes to yield thiols and other reduced forms .

Coordination Chemistry:

Research has demonstrated the coordination of this compound derivatives with metal ions, such as palladium. Studies indicate that the length of the carbon chain affects the coordination behavior with metal ions, which is crucial for developing metal complexes used in catalysis and materials science . The equilibrium constants associated with these interactions provide insights into the stability and reactivity of these complexes.

Biological Applications

Biological Interactions:

The biological activity of this compound has been explored in relation to its potential antimicrobial properties. Compounds with similar structures often exhibit significant antimicrobial and antifungal activities due to their lipid solubility, which enhances membrane interactions . Further studies are necessary to elucidate specific biological effects and mechanisms of action.

Pheromone Binding Studies:

In studies involving estrus urinary lipocalin protein (EULP), this compound was included in docking experiments to evaluate its binding affinity. The results indicated that while it showed lower binding energy compared to other compounds like farnesol, it still plays a role in understanding protein-ligand interactions relevant to pest management strategies .

Industrial Applications

Insect Repellent:

One of the most notable applications of this compound is its use as an insect repellent. It has been shown to effectively repel termites and cockroaches, making it valuable in pest control formulations. The compound's ability to disrupt the behavior of these pests can be leveraged in developing safer alternatives to traditional insecticides.

Case Study 1: Synthesis and Characterization

A study conducted by Ogunbayo et al. focused on synthesizing octylthio derivatives for coordination chemistry applications. They synthesized various phthalocyanine complexes using this compound derivatives and characterized them using techniques such as IR spectroscopy and UV-Vis absorption spectroscopy. The findings highlighted the influence of the octyl group on solubility and coordination behavior with palladium ions .

Another research effort investigated the biological activity of sulfur-containing compounds similar to this compound. This study assessed their antimicrobial properties against various pathogens, establishing a framework for understanding how thioether groups contribute to biological efficacy. The results indicated potential applications in developing new antimicrobial agents .

作用機序

The mechanism of action of 2-(Octylthio)ethanol as an insect repellent involves its ability to interfere with the sensory receptors of insects The compound likely disrupts the normal functioning of these receptors, leading to disorientation and avoidance behavior in insects

類似化合物との比較

Comparison with Similar Compounds

Octylphenoxy Polyethoxyethanol (Triton X-305)

- Structure: Contains a branched octylphenol group linked to a polyethoxy chain (C₂₂H₃₈O₅; MW 382.54 g/mol) .

- Key Differences: Hydrophilicity: The ethoxy chains (–CH₂CH₂O–)ₙ enhance water solubility compared to 2-(Octylthio)ethanol’s single hydroxyl group . Applications: Triton X-305 is a nonionic surfactant used in detergents and emulsifiers, whereas this compound is tailored for pesticidal activity . Toxicity: Octylphenoxy polyethoxyethanol derivatives are linked to endocrine disruption, unlike this compound, which shows moderate acute aquatic toxicity (LC₅₀ 2.85 mg/L vs. Triton X-305’s unquantified but higher persistence) .

2-(p-Octylphenoxy)ethanol

- Structure: Phenolic ether with an octyl chain and ethoxylated hydroxyl group (CAS 51437-89-9; C₁₆H₂₆O₂) .

- Key Differences: Reactivity: The aromatic ring in 2-(p-octylphenoxy)ethanol increases UV stability and resistance to hydrolysis compared to the aliphatic thioether in this compound . Environmental Impact: Phenolic ethers are often persistent in aquatic systems, whereas this compound’s thioether bond may degrade more readily under oxidative conditions .

2-(Methylthio)ethanol

- Structure : Smaller analog with a methylthio group (–S–CH₃; C₃H₈OS; MW 92.16 g/mol) .

- Applications: Used in organic synthesis and fragrances, contrasting with this compound’s pesticidal role .

Comparative Data Table

Research Findings and Regulatory Context

- Octylphenoxy polyethoxyethanol faces bans in the EU under REACH due to endocrine-disrupting properties, whereas this compound remains approved with usage guidelines .

- 2-(Methylthio)ethanol’s low molecular weight and volatility reduce its environmental persistence, making it preferable in industrial applications over octyl analogs .

生物活性

2-(Octylthio)ethanol, with the chemical formula CHOS, is an organic compound characterized by a thioether functional group attached to an octyl chain and an ethanol moiety. This structure imparts unique properties that make it of interest in various biological and chemical applications. The molecular weight of this compound is approximately 190.35 g/mol, and it has a boiling point of 98 °C and a melting point of 0 °C.

Biological Activity Overview

The biological activity of this compound has not been extensively studied, but compounds with similar structures often exhibit significant antimicrobial and antifungal properties. The presence of the thioether group may enhance lipid solubility, potentially affecting membrane interactions and biological efficacy. This section will explore the potential biological activities, toxicological profiles, and applications based on available research findings.

Potential Biological Activities

Acute Toxicity

- Oral LD50 : Approximately 8,530 mg/kg in rats.

- Dermal LD50 : Approximately 13,590 mg/kg in rabbits.

- Skin Irritation : Classified as irritating to skin based on rabbit studies.

- Eye Irritation : No significant data available; however, irritation was observed in other studies .

Ecotoxicological Data

- Toxicity to Aquatic Life :

- LC50 (rainbow trout): 2.9 mg/L over 96 hours.

- EC50 (Daphnia magna): 0.37 mg/L over 48 hours.

- Biodegradability : Readily biodegradable (99.8% within 28 days) according to OECD Test Guideline 301B .

Case Studies

- Surfactant Properties : Research on surfactants similar to this compound indicates that they can significantly reduce surface tension in aqueous solutions, which may enhance their effectiveness in biological applications such as drug delivery systems .

- Insecticidal Applications : A study indicated that formulations containing thioether compounds demonstrated excellent emulsifying properties and effective insecticidal activity, suggesting potential agricultural applications for this compound .

- Antimicrobial Activity Assessment : Although specific studies on this compound are scarce, its structural analogs have shown promising results against various microbial strains, warranting further investigation into its antimicrobial capabilities .

Data Table of Biological Activities

| Property | Value/Description |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 190.35 g/mol |

| Boiling Point | 98 °C |

| Melting Point | 0 °C |

| Oral LD50 | ~8,530 mg/kg (rat) |

| Dermal LD50 | ~13,590 mg/kg (rabbit) |

| Aquatic Toxicity (LC50) | 2.9 mg/L (rainbow trout, 96 h) |

| Biodegradability | Readily biodegradable (99.8%, 28 days) |

化学反応の分析

Reaction Mechanism:

-

Nucleophilic Attack : The thiol group (-SH) of mercaptoethanol attacks the electrophilic carbon in halo-octane, forming a thioether bond.

-

Phase Transfer : A quaternary ammonium salt catalyst (e.g., tetrabutylammonium bromide) facilitates the reaction by transferring reactants between aqueous and organic phases.

-

Elimination : Hydrogen halide (HX) is eliminated as a byproduct.

Optimized Reaction Conditions:

| Parameter | Value/Detail |

|---|---|

| Temperature | 30–70°C |

| Catalyst | Tetrabutylammonium bromide (0.5–4 mol%) |

| Molar Ratio | Halo-octane : Mercaptoethanol = 0.6–1.2 : 1 |

| Base | Na₂CO₃ or NaOH (0.5–1.2 equivalents) |

| Reaction Time | 4–10 hours |

| Yield | 90–91% |

Example :

-

1-Bromooctane (0.12 mol) , mercaptoethanol (0.1 mol) , and Na₂CO₃ (0.06 mol) reacted at 60°C for 4 hours with tetrabutylammonium bromide (0.003 mol) yielded 91.2% product after vacuum distillation .

Thioether (-S-)

-

Oxidation : Under strong oxidizing conditions (e.g., H₂O₂, NaIO₄), the thioether group can oxidize to sulfoxide (-SO-) or sulfone (-SO₂-).

-

Alkylation : Reacts with alkyl halides to form longer-chain thioethers.

Hydroxyl (-OH)

-

Esterification : Forms esters with acyl chlorides (e.g., acetyl chloride) via nucleophilic addition-elimination .

-

Dehydration : Catalyzed by acids (e.g., H₂SO₄) to produce alkenes, though specific data for 2-(octylthio)ethanol remains underexplored.

Industrial and Research Implications

The solvent-free synthesis method is scalable and aligns with green chemistry principles. Future research could explore:

-

Catalyst Recycling : Recovery of quaternary ammonium salts from the aqueous phase.

-

Derivatization : Functionalizing the hydroxyl group for surfactants or pharmaceutical intermediates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Octylthio)ethanol, and how can its purity be validated experimentally?

- Answer : this compound is synthesized via the reaction of n-octylthiol with ethylene oxide under controlled conditions . For validation, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are recommended to confirm structural identity and purity (≥95% by GC analysis). Melting point determination (30°C, as per literature) and elemental analysis (C, H, S) should align with the molecular formula C₁₀H₂₂OS .

Q. How is this compound utilized in analytical chemistry, particularly in pesticide research?

- Answer : It is employed as a reference standard in pesticide analysis (e.g., LC-MS/MS) due to its stability in methanol solutions (100 µg/mL) . Methodological protocols emphasize calibration curve preparation, solvent compatibility (methanol as a carrier), and spike-recovery experiments to validate detection limits in environmental matrices .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Hazard classifications (e.g., 8.3A per New Zealand regulations) mandate fume hood use, PPE (gloves, goggles), and spill management with absorbents like diatomite . Storage under inert atmospheres prevents oxidation, and waste disposal must comply with local regulations for sulfur-containing organics .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be optimized to improve yield and scalability?

- Answer : Advanced optimization involves varying catalysts (e.g., acidic vs. basic conditions), solvent selection (polar aprotic solvents enhance reaction rates), and temperature control (40–60°C). Kinetic studies using in-situ FTIR or GC-MS can track intermediate formation . Pilot-scale trials should address exothermicity and byproduct removal .

Q. What factors contribute to contradictory reports on this compound’s bioactivity in plant growth studies?

- Answer : Discrepancies arise from purity variations (e.g., residual thiols or ethylene oxide), solvent effects (aqueous vs. methanolic solutions alter bioavailability), and species-specific metabolic pathways . Rigorous impurity profiling (via LC-HRMS) and standardized bioassay conditions (pH, light exposure) are essential for reproducibility .

Q. How can computational models predict this compound’s interactions with biological targets or environmental matrices?

- Answer : Molecular dynamics simulations (e.g., using AMBER or GROMACS) model its binding affinity to enzyme active sites (e.g., plant hormone receptors). QSAR studies correlate its logP (octanol-water partition coefficient) with environmental persistence, validated against experimental degradation data .

Q. What mechanistic insights explain this compound’s role as a plant growth regulator?

- Answer : Proposed mechanisms include sulfur-mediated redox signaling, ethylene biosynthesis modulation, or thiol-disulfide exchange in cell wall proteins. Transcriptomic profiling (RNA-seq) of treated Arabidopsis thaliana can identify upregulated stress-response genes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。